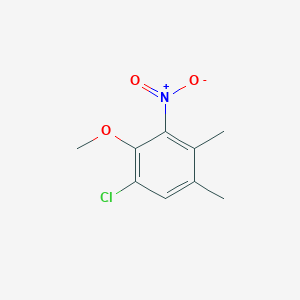

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

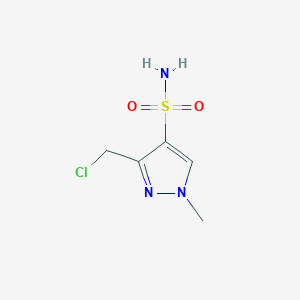

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is a chemical compound with the CAS Number: 190908-14-6 . It has a molecular weight of 215.64 and its IUPAC name is 1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene . The compound is a white to yellow solid and is stored at temperatures between 2-8°C .

Synthesis Analysis

The synthesis of nitro compounds like 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene can be achieved in several ways . One method involves the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitro compounds can also be prepared by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is represented by the linear formula C9H10ClNO3 . The InChI code for this compound is 1S/C9H10ClNO3/c1-5-4-7 (10)9 (14-3)8 (6 (5)2)11 (12)13/h4H,1-3H3 .Physical And Chemical Properties Analysis

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene is a white to yellow solid . It is stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Organic Synthesis Reactions

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene may be involved in reactions characteristic of nitroarenes, such as reductions or substitutions. For example, the reduction of nitroarenes to corresponding aminoarenes can be efficiently achieved using formic acid in the presence of a catalytic amount of ruthenium compounds, as demonstrated in a study that explored the reduction of various nitroarenes having chloro, methyl, or methoxy substituents to aminoarenes with high yields (Watanabe et al., 1984).

Electrochemical Studies

Electrochemical methods have been applied to the synthesis and modification of nitroarene compounds. For instance, the electrochemical reductions of chloroethyl-nitrobenzenes at carbon cathodes have been studied, showing the potential for electrosynthetic routes to valuable organic compounds like 1-nitro-2-vinylbenzene and 1H-indole (Du & Peters, 2010).

Crystallography and Structural Analysis

The crystal structures of methoxybenzene derivatives, including nitrosubstituted ones, have been reported, providing insights into the molecular geometry, hydrogen bonding, and intermolecular interactions of such compounds. These studies are crucial for understanding the physical and chemical properties of nitroarenes and their derivatives (Fun et al., 1997).

Biodegradation Studies

Research on the biodegradation of chloro-nitrobenzene compounds has revealed the pathways and mechanisms by which certain bacteria can utilize these compounds as carbon, nitrogen, and energy sources. Such studies are vital for the development of bioremediation strategies for the cleanup of environmental pollutants (Katsivela et al., 1999).

Safety and Hazards

Propiedades

IUPAC Name |

1-chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-5-4-7(10)9(14-3)8(6(5)2)11(12)13/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWCECJJUFPZFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)[N+](=O)[O-])OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-2-methoxy-4,5-dimethyl-3-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(thiophen-2-ylmethyl)oxamide](/img/structure/B2887301.png)

![2-bromo-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]benzamide](/img/structure/B2887303.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2887307.png)

![3-Methyl-7-phenyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2887319.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B2887322.png)